molecular formula C20H19NO3 B1665333 Auxinole

Auxinole

Cat. No.: B1665333
M. Wt: 321.4 g/mol
InChI Key: HGUYAIJBXSQXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Auxinole is a potent auxin antagonist that plays a significant role in plant physiology by inhibiting auxin-responsive gene expression. Auxins are plant hormones that regulate various aspects of plant growth and development, including cell division, elongation, and differentiation. This compound specifically targets the TIR1/AFB receptors, blocking the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin signaling .

Scientific Research Applications

Auxinole has a wide range of scientific research applications:

Mechanism of Action

Target of Action

Auxinole is a potent auxin antagonist that primarily targets the TIR1/AFB receptors . These receptors play a crucial role in the auxin signaling pathway, which is involved in virtually every aspect of plant growth and development .

Mode of Action

This compound operates by binding to the TIR1 receptor, thereby blocking the formation of the TIR1-IAA-Aux/IAA complex . This action inhibits auxin-responsive gene expression . This compound has a 2-oxo-phenylethyl group at the α-position of IAA that can interact with a phenylalanine residue (Phe82) of TIR1 via a strong π–π stacking interaction .

Biochemical Pathways

This compound affects the auxin biosynthesis, transport, and signaling pathways . The auxin activity on various developmental processes can be spatiotemporally modulated by these three major regulatory steps . The intercellular auxin concentration gradient, which plays a crucial role in the regulation of auxin action, is co-ordinately generated by auxin polar transport via auxin influx and efflux transportation and auxin metabolism including auxin biosynthesis, inactivation, and degradation of auxin .

Pharmacokinetics

patens .

Result of Action

The result of this compound’s action is the inhibition of auxin-responsive gene expression . This leads to a disruption in auxin responses, which are mediated by the SCF TIR1 auxin pathway . This disruption can be spatiotemporally controlled, making this compound a useful tool for studying auxin responses .

Action Environment

The action of this compound, like other auxin antagonists, can be influenced by various environmental factors. It’s worth noting that this compound has been widely used to study auxin responses in various plants, suggesting its effectiveness across different environments .

Safety and Hazards

Auxinole is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Auxinole has been widely used to study auxin responses mediated by the SCF TIR1 auxin pathway . Future research may continue to explore the use of this compound and other auxin antagonists in understanding the role of auxins in plant growth and development .

Biochemical Analysis

Biochemical Properties

Auxinole interacts with TIR1/AFB receptors, binding TIR1 to block the formation of the TIR1-IAA-Aux/IAA complex, thereby inhibiting auxin-responsive gene expression . It shows very potent antiauxin activity and is effective in diverse plants, including monocots, rice, and the moss P. patens .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating the auxin responses mediated by the SCF TIR1 auxin pathway . This modulation can be spatiotemporally controlled, allowing for precise study of auxin responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the TIR1 receptor, preventing the formation of the TIR1-IAA-Aux/IAA complex . This inhibits the expression of auxin-responsive genes, effectively acting as an antagonist of auxin .

Temporal Effects in Laboratory Settings

This compound shows reversible inhibition, which can be spatiotemporally controlled This allows for the study of changes in the effects of this compound over time in laboratory settings

Dosage Effects in Animal Models

While this compound has been widely used to study auxin responses in various plants

Metabolic Pathways

This compound is involved in the auxin biosynthesis and signaling pathways . It modulates these pathways by interacting with the TIR1/AFB receptors

Transport and Distribution

The transport and distribution of this compound within cells and tissues are likely to be influenced by its interaction with the TIR1/AFB receptors

Subcellular Localization

The subcellular localization of this compound is likely to be influenced by its interaction with the TIR1/AFB receptors

Preparation Methods

Chemical Reactions Analysis

Auxinole undergoes several types of chemical reactions, including:

Common reagents used in these reactions include caesium carbonate, palladium (II) acetate, and various phenylboronic acids. The major products formed from these reactions are typically derivatives of this compound, such as this compound-Asp and this compound-Glu .

Properties

IUPAC Name

4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGUYAIJBXSQXGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Auxinole functions by directly binding to the TIR1/AFB family of auxin receptor proteins. [, , , , ] This interaction prevents the formation of the essential TIR1-IAA-Aux/IAA complex, a key step in auxin signaling. [, ] By blocking this complex formation, this compound inhibits the auxin-dependent degradation of Aux/IAA transcriptional repressors. These repressors then continue to suppress auxin-responsive gene expression, effectively antagonizing the effects of auxin. [, , , ]

A: Studies on root parasitic plants like Orobanche minor and Striga hermonthica demonstrate that this compound can rescue the inhibitory effect of exogenous IAA on radicle elongation. [] This suggests that this compound is active in these parasitic species and that manipulating auxin function could be a potential strategy for controlling their growth. []

A: While primarily studied in plants, this compound has been successfully used in conjunction with the auxin-inducible degron (AID) technology in human cell lines like HCT116 and DLD1. [] In these systems, this compound can suppress the leaky degradation of degron-fused proteins and allows for their rapid re-expression after depletion, highlighting its utility in studying protein function in living cells. []

A: Research indicates that in addition to antagonizing auxin responses, this compound also inhibits the closely related jasmonic acid (JA-Ile) signaling pathway. [] It disrupts the formation of the COI1-JAZ co-receptor complex, which is structurally similar to the TIR1-Aux/IAA complex in the auxin pathway. [] Interestingly, this compound does not appear to affect other hormone pathways. []

A: Molecular docking studies reveal that the phenyl ring in this compound strongly interacts with Phe82 of TIR1, a residue crucial for recognizing Aux/IAA proteins. [] This interaction is vital for this compound's antagonistic activity. [] Further research with similar compounds could elucidate modifications that enhance potency and selectivity.

ANone: A range of techniques are employed to study this compound and its effects. These include:

  • Molecular docking analysis: Used to predict this compound's binding mode to its target protein. []
  • Gene expression analysis: Investigates the impact of this compound on auxin-responsive gene expression levels. [, , ]
  • Growth assays: Measures the effects of this compound on various plant growth parameters like root elongation and leaf development. [, , ]
  • Protein degradation assays: Used to assess this compound's ability to block the degradation of Aux/IAA and JAZ repressor proteins. [, ]

ANone: Currently, limited information is available regarding the environmental fate and ecotoxicological effects of this compound. As it is a synthetic compound, understanding its persistence, potential for bioaccumulation, and impact on non-target organisms is crucial. Research is needed to develop strategies for mitigating any negative environmental consequences.

ANone: Future research on this compound could focus on several key areas:

  • Elucidating its full SAR: Further studies are needed to explore the impact of different structural modifications on this compound's activity, potency, and selectivity. [, ]
  • Exploring its applications in agriculture: Given its effects on plant growth and development, this compound could have potential applications in regulating plant architecture, combating parasitic plants, or influencing crop yield. []

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